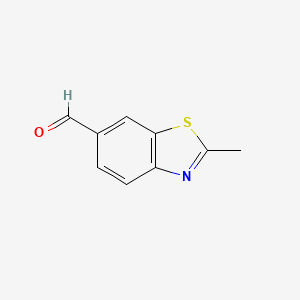

2-Methyl-1,3-benzothiazole-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWCWMXKLGRFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20061-51-2 | |

| Record name | 2-methyl-1,3-benzothiazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 1,3 Benzothiazole 6 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches to 2-Methyl-1,3-benzothiazole-6-carbaldehyde

Direct synthesis focuses on introducing the aldehyde group at the C-6 position of the 2-methyl-1,3-benzothiazole core. This can be achieved through the functionalization of precursors that already contain the complete benzothiazole (B30560) ring system.

Oxidative Conversion of 2-Methyl-1,3-benzothiazole Precursors

A primary route for the synthesis of this compound is the oxidation of a suitable precursor, such as 2,6-dimethyl-1,3-benzothiazole or (2-methyl-1,3-benzothiazol-6-yl)methanol. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Another potential, though less direct, route involves electrophilic formylation of the 2-methyl-1,3-benzothiazole ring system using the Vilsmeier-Haack reaction. wisdomlib.orgchemistrysteps.comijpcbs.comcambridge.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl (-CHO) group onto electron-rich aromatic rings. chemistrysteps.comcambridge.org The benzothiazole nucleus is sufficiently activated to undergo this electrophilic substitution, with the position of formylation being directed by the existing substituents.

Common oxidative strategies include:

Oxidation of a primary alcohol: The compound (2-methyl-1,3-benzothiazol-6-yl)methanol serves as an ideal precursor. Its oxidation to the aldehyde can be achieved using a variety of mild oxidizing agents. A study on the oxidation of aryl and heteroaryl thiazol-2-ylmethanols to their corresponding ketones using sulfuric acid in a dimethoxyethane-water mixture highlights that such transformations are well-established. researchgate.net

Oxidation of a methyl group: Direct oxidation of the methyl group at the C-6 position of 2,6-dimethyl-1,3-benzothiazole is another viable, albeit more challenging, approach.

Investigation of Reaction Mechanisms and Pathways for Aldehyde Formation

The mechanisms for aldehyde formation are contingent on the chosen synthetic route.

In the oxidation of (2-methyl-1,3-benzothiazol-6-yl)methanol , the reaction proceeds through a standard alcohol oxidation pathway.

For the Vilsmeier-Haack reaction , the mechanism involves two main stages. First, the formation of the electrophilic Vilsmeier reagent (a chloromethyliminium salt) from DMF and POCl3. chemistrysteps.com Second, the electrophilic attack of this reagent on the benzothiazole ring, followed by hydrolysis of the resulting iminium salt intermediate to yield the final aldehyde. chemistrysteps.comorganic-chemistry.org

The mechanism for the direct oxidation of a methyl group , for instance by atmospheric hydroxyl (OH) radicals, is significantly more complex. A study on the oxidation of the methyl group at the C2 position of 2-methylbenzothiazole (B86508) identified a multi-stage process. acs.org It begins with the abstraction of a hydrogen atom from the methyl group by an OH radical, forming a benzothiazole-methyl radical. This radical then reacts with molecular oxygen and nitrogen oxides in a series of steps to ultimately form the aldehyde. acs.org A similar pathway can be postulated for the oxidation of the C-6 methyl group.

General Synthetic Strategies for the Benzothiazole Scaffold

The construction of the benzothiazole ring system is a cornerstone of synthesizing its various derivatives. These methods are broadly applicable and can be adapted to produce precursors for this compound.

Condensation Reactions Involving 2-Aminothiophenol (B119425)

The most prevalent and versatile method for synthesizing the benzothiazole scaffold is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. ekb.egnih.gov This approach allows for the introduction of diverse substituents at the C-2 position. Reactants that can be condensed with 2-aminothiophenol include:

Aldehydes

Ketones

Carboxylic acids and their derivatives (e.g., acyl chlorides, esters, nitriles) thieme-connect.de

The reaction typically proceeds through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole. Often, this oxidation occurs in situ, sometimes simply with atmospheric oxygen.

Catalyst-Mediated Synthetic Routes for Benzothiazole Formation

To improve reaction rates, yields, and selectivity, a wide array of catalysts have been developed for the synthesis of benzothiazoles. These catalysts facilitate the key condensation and cyclization steps. The choice of catalyst can be influenced by the specific substrates and desired reaction conditions.

Catalytic systems can be broadly categorized as:

Metal-based catalysts: Various transition metal catalysts, including Ruthenium(III) chloride (RuCl3) and palladium acetate (B1210297) (Pd(OAc)2), have been employed for oxidative cyclization reactions. nih.gov Nanoparticles, such as those made of Bismuth(III) oxide (Bi2O3 NPs) and Zinc oxide (ZnO NPs), have also proven to be effective heterogeneous catalysts. mdpi.com

Acid catalysts: Both Brønsted and Lewis acids can catalyze the condensation reaction. Examples include hydrochloric acid (HCl) and amberlite IR120 resin. mdpi.com

Iodine-mediated synthesis: Molecular iodine has been shown to promote the efficient condensation of 2-aminothiophenol with aldehydes. organic-chemistry.org

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| RuCl3 in [bmim]PF6 | 2-Aminothiophenol and Aldehydes | Catalyst recyclability, moderate to high yields. | nih.gov |

| Bi2O3 NPs | 2-Aminothiophenol and Aldehydes | Heterogeneous catalyst, high yields (75-95%), relatively short reaction times (1-2h). | mdpi.com |

| ZnO NPs | 2-Aminothiophenol and Aldehydes | Solvent-free conditions, catalyst can be reused. | mdpi.com |

| H2O2/HCl | 2-Aminothiophenol and Aldehydes | Excellent yields (85-94%), short reaction time (45-60 min), simple setup. | mdpi.com |

| Amberlite IR120 Resin | 2-Aminothiophenol and Aromatic Aldehydes | Eco-friendly, microwave-assisted, rapid (5-10 min), high yields (88-95%). | mdpi.com |

| Iodine | 2-Aminothiophenol and Aldehydes | Metal-free, simple, and practical. | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to minimize environmental impact and enhance sustainability. mdpi.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green and sustainable strategies include:

Use of Greener Solvents: Water has been utilized as a reaction medium, offering an environmentally benign alternative to traditional organic solvents. organic-chemistry.org Low transition temperature mixtures (LTTMs), such as oxalic acid dihydrate:proline, have also been employed as green reaction media. ekb.eg

Solvent-Free Conditions: Performing reactions without a solvent, for instance by using grinding techniques or with nanoparticle catalysts, significantly reduces volatile organic compound (VOC) emissions. ekb.egmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.com

Reusable Catalysts: The development of heterogeneous catalysts, such as ZnO-beta zeolite and various nanoparticles, allows for easy separation from the reaction mixture and reuse, which is both economically and environmentally advantageous. ekb.egmdpi.com

Visible-Light Promotion: Photoredox catalysis using visible light offers an energy-efficient and mild method for promoting benzothiazole synthesis under an air atmosphere. nih.gov

Multicomponent Reactions: Designing reactions where multiple components are combined in a single step to form the final product minimizes intermediate isolation steps and reduces waste. organic-chemistry.org

These sustainable protocols not only make the synthesis of benzothiazoles more environmentally friendly but also often lead to more efficient and cost-effective processes. nih.govmdpi.com

Chemical Reactivity and Transformations of 2 Methyl 1,3 Benzothiazole 6 Carbaldehyde

Reactions Involving the Aldehyde Moiety at C-6 Position

The aldehyde group (-CHO) is a versatile functional group that serves as a key site for numerous chemical transformations, including the formation of imines, participation in condensation and cyclization events, and oxidation to a carboxylic acid.

The aldehyde functionality of 2-Methyl-1,3-benzothiazole-6-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. This reaction is a cornerstone of imine chemistry and proceeds typically under acid or base catalysis with the elimination of a water molecule. researchgate.netsigmaaldrich.com

The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to yield the stable imine derivative. While specific studies on this compound are not extensively detailed, the reaction is analogous to the formation of Schiff bases from other benzothiazole (B30560) aldehydes. For instance, Schiff bases have been synthesized from 6-hydroxy-1,3-benzothiazole-5-carbaldehyde and various hydrazides, demonstrating the reactivity of the aldehyde group on the benzothiazole core. utm.my Similarly, various 2-aminobenzothiazoles are routinely condensed with aromatic aldehydes to produce a wide array of Schiff bases. researchgate.netsigmaaldrich.com These reactions underscore the expected reactivity of the C-6 carbaldehyde, which serves as a valuable precursor for synthesizing complex molecules with potential applications in coordination chemistry and materials science. utm.mynih.gov

Table 1: Examples of Schiff Base Formation with Benzothiazole Derivatives (Analogous Reactions)

| Benzothiazole Reactant | Amine/Hydrazide Reactant | Product Type | Reference |

|---|---|---|---|

| 4-chloro-6-nitro-2-amino-1,3-benzothiazole | Various aromatic aldehydes | 2-(Imino)-benzothiazole Schiff Base | researchgate.net |

| 6-hydroxy-1,3-benzothiazole-5-carbaldehyde | Isoniazid | Hydrazone Schiff Base | utm.my |

The aldehyde group at the C-6 position is an active participant in various condensation reactions that lead to the formation of new carbon-carbon bonds and can serve as a gateway to more complex polycyclic structures through subsequent cyclization.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base. The product is an α,β-unsaturated compound, which is a versatile intermediate for further synthetic transformations. researchgate.net The aldehyde of this compound is expected to react readily with active methylene compounds under standard Knoevenagel conditions.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, known as a chalcone (B49325). For instance, benzothiazole-containing aldehydes can be condensed with acetophenone (B1666503) derivatives in the presence of a base like sodium hydroxide (B78521) to yield chalcones. masterorganicchemistry.com These chalcone intermediates are valuable precursors that can undergo intramolecular cyclization reactions with reagents like urea (B33335), thiourea, or guanidine (B92328) to form a variety of heterocyclic rings, such as oxazines, thiazines, and pyrimidines. masterorganicchemistry.com

These condensation and cyclization strategies highlight the utility of the C-6 carbaldehyde group as a handle for constructing elaborate molecular architectures fused to the benzothiazole core.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Methyl-1,3-benzothiazole-6-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents.

Common reagents for this conversion include:

Potassium permanganate (B83412) (KMnO₄): Under basic or neutral conditions, KMnO₄ is a powerful oxidant that efficiently converts aldehydes to carboxylic acids. researchgate.net The reaction conditions, such as using t-butanol as a solvent with a NaH₂PO₄ buffer, can be optimized for effectiveness. nih.gov

Pyridinium Chlorochromate (PCC): While PCC is renowned for the mild oxidation of primary alcohols to aldehydes, it can also facilitate the oxidation of aldehydes to carboxylic acids. nih.govresearchgate.netresearchgate.net This is often achieved in the presence of a co-oxidant or under specific reaction conditions that promote further oxidation, such as the presence of water which allows for the formation of a hydrate (B1144303) intermediate. researchgate.netnih.govresearchgate.net

The resulting carboxylic acid is a valuable synthetic intermediate, enabling further derivatization through the formation of esters, amides, and acid chlorides, thereby expanding the chemical diversity of the benzothiazole scaffold. researchgate.netnih.gov

Transformations of the 1,3-Benzothiazole Ring System

Beyond the reactivity of the aldehyde substituent, the benzothiazole ring itself is amenable to various chemical modifications. These include functionalization of the C-2 methyl group and substitution reactions on the aromatic benzene (B151609) ring.

The 2-methyl-1,3-benzothiazole core offers multiple sites for further functionalization, allowing for the introduction of new chemical groups and the construction of more complex derivatives.

Reactivity of the C-2 Methyl Group: The methyl group at the C-2 position is activated by the adjacent thiazole (B1198619) ring and can participate in several important reactions.

C-H Functionalization: The acidity of the C-2 methyl protons can be exploited in condensation reactions. For example, 2-methylbenzothiazole (B86508) can react with diones, such as isatins, to form new C-C bonds at the methyl position, yielding tertiary alcohol products. researchgate.net

Functionalization of the Benzene Ring: The benzene portion of the benzothiazole ring can also be modified. For instance, 2-amino-6-substituted-carbonyl benzothiazoles can be synthesized from corresponding 4-substituted anilines through oxidative cyclization. nih.gov This demonstrates that substituents can be introduced on the benzene ring prior to or after the formation of the benzothiazole nucleus, allowing for derivatives at positions C-4, C-5, and C-7.

The benzothiazole ring system can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity and regioselectivity are influenced by the inherent electronic properties of the heterocyclic system and the directing effects of existing substituents.

Electrophilic Aromatic Substitution: The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. masterorganicchemistry.commsu.edu The regioselectivity of these reactions on this compound is governed by the combined electronic effects of the fused thiazole ring, the C-2 methyl group, and the C-6 carbaldehyde group.

The fused thiazole ring is generally considered an activating group that directs electrophiles to the C-7 and C-5 positions.

The C-2 methyl group is weakly activating.

The C-6 carbaldehyde group is a deactivating, meta-directing group.

Nucleophilic Substitution: Nucleophilic substitution on the benzothiazole ring is less common unless a good leaving group is present. The C-2 position is the most common site for nucleophilic attack, particularly when the nitrogen atom is quaternized to form a benzothiazolium salt, which greatly enhances the electrophilicity of the C-2 carbon. nih.gov Without such activation or a leaving group, the aromatic ring is generally resistant to nucleophilic attack.

Table 2: Summary of Ring System Transformations

| Transformation Type | Position(s) | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation of Methyl Group | C-2 | OH radicals (gas phase) | 2-Carbaldehyde derivative | nih.govacs.org |

| C-H Functionalization | C-2 | Diones (e.g., Isatin) | C-C coupled tertiary alcohol | researchgate.net |

| Electrophilic Bromination | Benzene Ring (e.g., C-6) | Bromine | Bromo-substituted benzothiazole | smolecule.com |

An article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. Despite a comprehensive search for detailed research findings and specific experimental data for this compound, the required information for the outlined sections is not available in the public domain.

Searches for dedicated studies on this compound did not yield any publications containing the specific experimental data necessary to populate the requested sections on NMR spectroscopy, IR spectroscopy, UV-Vis spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. While information exists for related benzothiazole derivatives, the strict requirement to focus solely on this compound prevents the use of analogous data. Consequently, the creation of a scientifically accurate and thorough article with the specified data tables and detailed findings is not possible.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1,3 Benzothiazole 6 Carbaldehyde

Electron Spin Resonance (ESR) Spectroscopy for Metal Complex Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique employed for the characterization of metal complexes containing one or more unpaired electrons. This method provides detailed information about the electronic environment of the paramagnetic metal center, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. For complexes derived from 2-Methyl-1,3-benzothiazole-6-carbaldehyde, particularly with transition metals like copper(II), ESR spectroscopy is invaluable for elucidating structural and electronic properties in both solid and solution states.

While specific research detailing the ESR spectra of metal complexes directly formed with this compound is not extensively available in the reviewed literature, the principles of ESR analysis can be thoroughly illustrated through studies on closely related structures, such as copper(II) complexes of Schiff bases derived from substituted benzothiazoles. These analogous systems provide a clear framework for understanding the expected spectroscopic features.

The ESR spectra of Cu(II) complexes, which have a d⁹ electronic configuration with one unpaired electron, are particularly informative. The spectra are typically analyzed based on the g-tensor (g-values) and the hyperfine coupling constant (A-tensor), which arises from the interaction of the electron spin with the nuclear spin of the copper atom (I = 3/2 for ⁶³Cu and ⁶⁵Cu).

At room temperature, in solution, the rapid tumbling of molecules often averages the anisotropic g and A values, resulting in an isotropic spectrum with a single g-value (g_iso) and a single A-value (A_iso). However, in a frozen solution or in the solid state at low temperatures (e.g., 77 K), the molecular motion is restricted, and an anisotropic spectrum is observed. This spectrum reveals distinct g-values along different molecular axes (g_x, g_y, g_z) and their corresponding hyperfine coupling constants (A_x, A_y, A_z).

For Cu(II) complexes with axial symmetry (such as distorted octahedral or square planar geometries), the spectrum is characterized by two primary g-values: g_∥ (parallel to the principal symmetry axis) and g_⊥ (perpendicular to the axis). The corresponding hyperfine constants are A_∥ and A_⊥. The observed pattern of these values provides critical insight into the geometry of the complex. Typically, for a d⁹ system where the unpaired electron resides in the dₓ²-y² orbital, the relationship g_∥ > g_⊥ > g_e (where g_e ≈ 2.0023 is the free electron g-value) is observed. This pattern is characteristic of a square-planar or tetragonally distorted octahedral geometry with the unpaired electron in the molecular plane.

The covalent character of the metal-ligand bond can also be estimated from the ESR parameters. The value of g_∥ is related to the energy separation of the d-orbitals and the covalency of the in-plane sigma bonds. A lower g_∥ value suggests a higher degree of covalency. Furthermore, the ratio g_∥ / A_∥, known as the tetragonal distortion parameter, can be used as an empirical index of the geometry of the Cu(II) center. Values for this ratio typically range from 100 to 150 cm for square-planar complexes, increasing with tetrahedral distortion.

Detailed Research Findings from Analogous Systems

In studies of copper(II) complexes with Schiff base ligands derived from other benzothiazole (B30560) derivatives, ESR spectroscopy has been instrumental. For instance, the ESR spectrum of a Cu(II) complex with a bidentate Schiff base ligand recorded in a frozen DMSO solution often shows a well-resolved anisotropic signal. The spectrum typically displays four hyperfine lines for the g_∥ component, resulting from the coupling of the unpaired electron with the I = 3/2 copper nucleus. The g_⊥ region may show a single, more intense line, sometimes with resolved superhyperfine coupling from ligand nitrogen atoms.

The following interactive data table summarizes typical ESR spectral parameters observed for a representative Cu(II) complex of a Schiff base derived from a substituted benzothiazole, illustrating the data obtained from such analyses.

| Parameter | Value | Interpretation |

|---|---|---|

| g_∥ | 2.25 - 2.28 | Indicates unpaired electron is in the dₓ²-y² orbital. |

| g_⊥ | 2.05 - 2.08 | The trend g_∥ > g_⊥ > 2.0023 suggests a tetragonally distorted octahedral or square-planar geometry. |

| g_iso | 2.12 - 2.15 | |

| A_∥ (x 10⁻⁴ cm⁻¹) | 150 - 180 | Magnitude reflects the interaction between the electron spin and the copper nucleus along the z-axis. |

| A_⊥ (x 10⁻⁴ cm⁻¹) | 20 - 40 | Hyperfine interaction in the xy-plane. |

| A_iso (x 10⁻⁴ cm⁻¹) | 60 - 80 | Average hyperfine coupling constant. |

| G (Geometric Parameter) | > 4.0 | Calculated as (g_∥ - g_e) / (g_⊥ - g_e). A value greater than 4.0 indicates the absence of significant exchange interactions between copper centers. |

The geometric parameter, G, is a useful indicator of the exchange interaction between copper centers in a polycrystalline sample. If G > 4, local tetragonal axes are aligned parallel or only slightly misaligned, and exchange interactions are considered negligible. If G < 4, significant exchange coupling is present.

Computational and Theoretical Investigations of 2 Methyl 1,3 Benzothiazole 6 Carbaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

DFT has been widely employed to study the structural and electronic properties of benzothiazole (B30560) derivatives. These studies provide a foundational understanding of the molecule's behavior at a quantum level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

For substituted 1,3-benzothiazole molecules, the energy difference between HOMO and LUMO has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa In a study of various benzothiazole derivatives, it was found that substitution at the 2-position can influence the energy gap, thereby affecting the molecule's reactivity. scirp.org For instance, a lower HOMO-LUMO gap suggests higher reactivity. scirp.org In some benzothiazole derivatives, the HOMO is delocalized over the benzothiazole moiety, while the LUMO is localized on specific substituents, indicating the direction of intramolecular charge transfer (ICT). researchgate.net The analysis of Mulliken charges can reveal the distribution of charge on individual atoms, identifying potential sites for electrophilic and nucleophilic attack. irjweb.com

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole (BTH) | -6.62 | -1.42 | 5.20 |

| 2-Vinyl-1,3-benzothiazole | -6.10 | -1.40 | 4.70 |

| 1,3-Benzothiazole-2-carboxaldehyde | -6.85 | -2.90 | 3.95 |

Theoretical calculations can predict the nonlinear optical (NLO) properties of molecules, which are characterized by their polarizability (α) and first-order hyperpolarizability (β). These properties are important for applications in optoelectronics. For some benzothiazole derivatives, computational studies have shown that they possess significant NLO properties, with calculated hyperpolarizability values being multiples of that of standard materials like urea (B33335). nih.gov The polarizability and hyperpolarizability values can elucidate a molecule's potential as an NLO agent. mdpi.com

| Compound | Dipole Moment (μ) (D) | Mean Polarizability (⟨α⟩) (x 10-24 esu) | First-Order Hyperpolarizability (⟨β⟩) (x 10-30 esu) |

|---|---|---|---|

| Compound 3 | 2.76 | 10.75 | 5.02 |

| Compound 5 | 6.96 | 6.09 | 8.04 |

| Urea (Reference) | - | - | 0.33 |

Computational methods can simulate the vibrational spectra (infrared and Raman) of molecules, which can be compared with experimental data to confirm the molecular structure and assign vibrational modes. mdpi.com For benzothiazole derivatives, DFT calculations have been used to compute vibrational frequencies and modes. mdpi.com Conformational analysis, often performed by scanning the potential energy surface through the rotation of specific dihedral angles, helps in identifying the most stable conformers of a molecule. mdpi.comnih.gov For some 1,3-benzothiazole derivatives, two main conformers, A and B, have been identified, with the B form being more stable. nbu.edu.sa

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) and identifying transition states and intermediates.

The atmospheric oxidation of 2-methylbenzothiazole (B86508) (MeBTH) by hydroxyl (OH) radicals has been investigated using a combination of experimental and theoretical methods. nih.gov The reaction proceeds through two primary pathways: OH attack on the benzene (B151609) ring and OH attack on the methyl group at the C2 position. acs.org The attack on the methyl group leads to the formation of an aldehyde, 1,3-benzothiazole-2-carbaldehyde. acs.org This pathway is more complex and involves a sequence of six stages, including the abstraction of a hydrogen atom from the methyl group, interaction with molecular oxygen, and subsequent reactions involving nitrogen monoxide (NO). acs.org

The energy profiles of reaction pathways provide crucial information about the feasibility and kinetics of a chemical transformation. For the oxidation of MeBTH, the stationary points on the potential energy surfaces have been characterized. researchgate.net For instance, in the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, quantum chemical calculations revealed a multi-step pathway involving the formation of a seleniranium cation intermediate, with a calculated energy barrier of 30.3 kcal/mol for the initial step. mdpi.com Such calculations help in understanding the thermodynamics and spontaneity of different reaction steps. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as antimicrobial or anticancer activities. nih.govthaiscience.info

In a typical QSAR study of benzothiazole compounds, a dataset of molecules with known biological activities (e.g., minimum inhibitory concentration - MIC) is used. researchgate.net Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including electronic, steric, and hydrophobic properties. Through statistical methods like multiple linear regression (MLR), a QSAR model is developed that correlates a selection of these descriptors with the observed biological activity. researchgate.net

For instance, a 3D-QSAR study on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase (CaNmt) utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications to the structure would likely lead to an increase or decrease in activity. The analysis of these contour plots can offer valuable insights into the structure-activity relationship (SAR), guiding the design of new, more potent inhibitors. nih.gov Such studies have highlighted the importance of specific substituent groups at various positions of the benzothiazole ring for biological activity. nih.gov

The predictive power of a QSAR model is evaluated through internal and external validation techniques. A statistically significant and predictive QSAR model can then be used to estimate the biological activity of newly designed compounds, prioritizing them for synthesis and experimental testing. thaiscience.info

While a specific QSAR model for 2-Methyl-1,3-benzothiazole-6-carbaldehyde is not available in the cited literature, the general methodologies applied to other benzothiazole derivatives would be applicable. A hypothetical QSAR study for a series of analogues could involve the descriptors shown in the table below.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describes the electronic aspects of the molecule, influencing interactions like hydrogen bonding and electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, which can affect its fit into a biological target. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. |

| Topological | Connectivity Indices, Wiener Index | Numerical descriptors of the molecular topology, reflecting the branching and connectivity of atoms. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is widely used in drug discovery to understand the binding mode of potential drug candidates and to screen virtual libraries of compounds for their potential to interact with a specific biological target.

For benzothiazole derivatives, molecular docking studies have been conducted to elucidate their mechanism of action against various targets, including enzymes and receptors involved in microbial infections and cancer. nih.govsemanticscholar.org For example, benzothiazole derivatives have been docked into the active site of Escherichia coli dihydroorotase to understand their antimicrobial activity. nih.gov These studies have revealed key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole scaffold and the amino acid residues of the target protein. nih.gov

The process of molecular docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The results of a docking study are typically visualized to analyze the specific interactions that stabilize the ligand-protein complex.

While specific molecular docking results for this compound are not detailed in the provided search results, a representative example of the type of data obtained from such a study on other benzothiazole derivatives is presented in the table below. This hypothetical data illustrates the kind of information that would be generated.

Table 2: Hypothetical Molecular Docking Results for a Benzothiazole Derivative

| Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| E. coli Dihydroorotase | -5.02 | LEU222, ASN44 | Hydrogen Bond |

| VAL225, ILE226 | Hydrophobic Interaction | ||

| CaNmt | -7.5 | TYR218, PHE115 | π-π Stacking |

The docking scores provide an estimate of the binding affinity, with more negative values indicating a stronger interaction. The identification of interacting residues and the types of interactions are crucial for understanding the molecular basis of the compound's activity and for guiding further structural modifications to improve potency and selectivity. nih.gov

Tautomerism and Energetic Stability Studies

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. For heterocyclic compounds like benzothiazoles, tautomerism can play a significant role in their chemical reactivity and biological activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying the tautomeric equilibria and the relative energetic stability of different tautomers. jocpr.com

For this compound, while the primary structure is as named, the presence of the benzothiazole ring system and the aldehyde group does not immediately suggest common tautomeric forms such as keto-enol or amine-imine tautomerism that are prevalent in other substituted benzothiazoles. However, theoretical studies on related benzothiazole structures have provided insights into their potential for tautomerism. For example, studies on hydroxy- and amino-substituted benzothiazoles have shown that the relative stability of the tautomers can be influenced by the solvent environment. nih.govchemrxiv.org

The energetic stability of different conformations or potential tautomers of this compound could be investigated using DFT calculations. These calculations would involve geometry optimization of the possible structures, followed by frequency calculations to confirm that they are true minima on the potential energy surface. The relative energies of the different forms would indicate their relative stability.

Table 3: Computational Methods and Parameters for Tautomerism and Stability Studies

| Computational Method | Basis Set | Properties Calculated | Purpose |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) or similar | Optimized Geometry, Relative Energies, Dipole Moments | To determine the most stable structure and its electronic properties. |

| Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) or similar | Electronic Excitation Energies, UV-Vis Spectra | To predict the electronic absorption spectra of different forms. |

These computational investigations provide a deeper understanding of the intrinsic properties of the molecule, which can be correlated with its chemical behavior and biological function.

Design and Synthesis of Novel Derivatives and Analogues of 2 Methyl 1,3 Benzothiazole 6 Carbaldehyde

Strategic Derivatization at the Aldehyde Position for Enhanced Bioactivity

The aldehyde functional group at the 6-position of the 2-methyl-1,3-benzothiazole core is a key site for chemical modification to generate novel compounds with potentially enhanced biological activities. The reactivity of the carbonyl group allows for a variety of chemical transformations, most notably condensation reactions, to introduce diverse structural motifs.

One of the most common strategies involves the formation of Schiff bases (imines) by reacting the aldehyde with various primary amines. This approach is straightforward and allows for the incorporation of a wide array of substituents, thereby tuning the steric and electronic properties of the final molecule. For instance, the condensation of formyl-containing heterocycles with amino-benzothiazoles is a well-established method for creating Schiff's bases that link different heterocyclic systems. ajgreenchem.com This same principle is applied by using 2-methyl-1,3-benzothiazole-6-carbaldehyde as the aldehyde component.

Similarly, condensation with hydrazides or thiosemicarbazides yields hydrazone or thiosemicarbazone derivatives, respectively. rsc.org These functional groups are known to be excellent chelators of metal ions and can participate in hydrogen bonding, features that are often crucial for biological activity. The synthesis of such derivatives typically involves refluxing the aldehyde with the corresponding hydrazine (B178648) or thiosemicarbazide (B42300) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. rsc.orgresearchgate.net

The derivatization of aldehydes is a fundamental strategy in the development of new bioactive compounds, as it provides a facile method for creating large libraries of structurally diverse molecules for biological screening. nih.gov

Substituent Effects on the Benzene (B151609) and Thiazole (B1198619) Rings of this compound

The biological and photophysical properties of this compound derivatives can be finely tuned by introducing various substituents onto the benzene and thiazole rings. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with biological targets. nih.gov

Theoretical and experimental studies have been conducted to investigate these substituent effects. For example, the introduction of electron-donating groups (e.g., methyl, -CH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) onto the benzothiazole (B30560) skeleton has been shown to modulate the molecule's optoelectronic and charge transport properties. nih.gov Research on benzothiazole-based fluorescent probes has also demonstrated that the position and electronic nature of substituents, such as amino (-NH₂) and cyano (-CN) groups, can regulate intramolecular hydrogen bond strength and affect photophysical characteristics like Stokes shift. researchgate.netnih.gov

These modifications can influence key parameters relevant to bioactivity:

Lipophilicity: Affects cell membrane permeability and transport.

Electronic Profile: Modulates the strength of interactions with biological receptors or enzymes.

Steric Factors: Can influence the binding orientation and affinity within a receptor's active site.

A systematic study on a series of benzothiazole derivatives highlighted the impact of different substituents on their charge transport and electronic properties. nih.gov The findings from such studies provide a rational basis for designing new analogues with optimized activity.

| Substituent Group | Electronic Nature | Potential Effect on Properties |

| Nitro (-NO₂) | Electron-withdrawing | Alters charge transport and absorption spectra nih.gov |

| Methyl (-CH₃) | Electron-donating | Modifies optoelectronic and charge transfer properties nih.gov |

| Cyano (-CN) | Electron-withdrawing | Influences photophysical behavior and hydrogen bond strength nih.gov |

| Amino (-NH₂) | Electron-donating | Affects excited-state intramolecular proton transfer (ESIPT) researchgate.net |

Hybrid Compound Synthesis and Molecular Conjugation

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is an excellent platform for creating such hybrids.

The 1,2,3-triazole ring is a highly stable and versatile linker moiety in medicinal chemistry, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient conjugation of a benzothiazole unit with another molecule of interest. nih.gov

The synthesis of benzothiazole-1,2,3-triazole hybrids can be achieved through several routes starting from a benzothiazole precursor. A common strategy involves preparing a benzothiazole derivative bearing either an azide (B81097) or a terminal alkyne. rsc.org For example, a precursor derived from this compound could be converted into an azide- or alkyne-functionalized intermediate. This intermediate is then reacted with a complementary alkyne or azide partner in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. rsc.orgnih.gov This method has been successfully used to synthesize a wide array of novel benzothiazole-triazole conjugates. researchgate.netnih.gov

Indole (B1671886) is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. Conjugating the indole scaffold with a benzothiazole ring can lead to hybrid compounds with novel biological profiles. The synthesis of these conjugates often relies on condensation reactions.

A typical synthetic route involves the reaction of an indole derivative containing a reactive amine or an activated methylene (B1212753) group with the aldehyde function of this compound. For example, the condensation of 2-methyl-indole-3-carbaldehyde with 2-aminobenzothiazole (B30445) has been reported to yield an indole-based benzothiazole Schiff base. researchgate.net Conversely, this compound can be reacted with an amino-indole or other suitable indole precursors to form the desired conjugate. These reactions are generally carried out under reflux in a solvent like ethanol with an acid catalyst. researchgate.net Another approach involves using gramine, a natural compound, as a substrate to introduce benzothiazole-2-thione or benzoxazole-2-thione moieties at the C-3 position of the indole ring. nih.gov

Ferrocene (B1249389), an organometallic compound, has a unique three-dimensional structure and electronic properties that have made it an attractive scaffold for the design of novel therapeutic agents. The incorporation of a ferrocenyl group into a benzothiazole structure can lead to compounds with interesting electrochemical and biological activities.

The synthesis of ferrocenyl-benzothiazole hybrids has been achieved through various methods. One reported approach involves the low-temperature reaction of acetylferrocene (B1663952) with the methyl anion derived from the deprotonation of 2-methyl-1,3-benzothiazole, yielding a ferrocenyl-benzothiazole hybrid alcohol. researcher.life Another method is the one-pot α-amidoalkylation of ferrocene with a benzothiazole derivative. researchgate.net The aldehyde group of this compound could serve as a handle for introducing the ferrocene moiety, for instance, through a condensation reaction with a ferrocene-containing amine or via a Wittig-type reaction with a ferrocenyl phosphonium (B103445) ylide.

The quinoline (B57606) ring system is another important pharmacophore known for its wide range of biological activities. Hybrid molecules containing both quinoline and benzothiazole moieties have been a focus of significant research. acs.orgnih.gov

A primary method for synthesizing these hybrids is the formation of a Schiff base linker. This can be accomplished by the condensation of an amino-substituted quinoline with this compound. ajgreenchem.com The reaction typically proceeds by refluxing the two components in ethanol with a catalytic amount of acetic acid. ajgreenchem.com Alternatively, a multi-step synthesis can be employed to connect the two scaffolds through other linkages, such as a urea (B33335) bridge. This involves converting 2-aminobenzothiazole into an intermediate like benzothiazole-1H-imidazol-1-carboxamide, which is then reacted with an amino-quinoline derivative to form the final quinoline-urea-benzothiazole hybrid. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

The rational design of novel derivatives and analogues of this compound is heavily reliant on a thorough understanding of its structure-activity relationships (SAR). While specific SAR studies on this exact molecule are not extensively documented, a wealth of information can be extrapolated from research on variously substituted benzothiazole scaffolds. The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. benthamscience.com Key positions that dictate the pharmacological effects are the C-2 and C-6 positions. benthamscience.com

Influence of Substituents at the C-2 Position

The C-2 position of the benzothiazole ring is a critical site for modification to modulate biological activity. The activity of the compound is significantly enhanced by the presence of a thiol group, an amino group, a pyrazoline moiety, or a phenyl group with a lipophilic substituent like -NH2, -OH, -CH3, or -Cl at this position. pharmacyjournal.in For instance, 2-arylbenzothiazoles have demonstrated notable anti-cancer activity against various carcinoma cell lines. researchgate.net

In the context of this compound, the methyl group at the C-2 position is a simple alkyl substituent. Its impact on activity can be understood by comparing it with other derivatives. For example, replacing the methyl group with a more complex moiety, such as a 2-(4-hydroxy-methoxy benzylidene)-hydrazino group, has been shown to remarkably enhance anti-tumor potential. tandfonline.com Conversely, the replacement of a 4-hydroxy moiety with a 4-methoxy group on a C-2 substituent has been observed to decrease activity. tandfonline.com

Quantitative structure-activity relationship (QSAR) studies have further elucidated the importance of the C-2 position. For instance, in a series of (benzothiazole-2-yl) acetonitrile (B52724) derivatives, the substituent at the C-2 position was found to be crucial for their inhibitory activity against c-Jun N-terminal kinase-3 (JNK3). nih.gov

Influence of Substituents at the C-6 Position

The C-6 position on the benzothiazole ring is another pivotal point for structural modification that can lead to significant changes in biological activity. benthamscience.com The introduction of groups such as -OH, -OCH3, and -CH3 at this position has been shown to boost the potency of the compound. pharmacyjournal.in Furthermore, the presence of a nitro or cyano group at the C-6 position has been found to increase antiproliferative activity. mdpi.com

For this compound, the carbaldehyde group at the C-6 position is an electron-withdrawing group. The influence of this group can be inferred from studies on related compounds. For example, in a series of benzothiazole hydrazones, electron-donor substituents at the C-6 position in the benzothiazole fragment, combined with electron-acceptor substituents in the aniline (B41778) phenyl ring, resulted in the highest antitumor effect. mdpi.com This suggests that the electronic properties of the substituent at C-6 play a crucial role in the compound's activity.

In another study, the replacement of a cationic amidine fragment at the C-6 position with an ammonium (B1175870) group led to an increase in antitumor activity against other types of tumor cells. mdpi.com This highlights the importance of the charge and nature of the substituent at this position.

Interactive Data Table: SAR of Benzothiazole Derivatives

The following table summarizes the structure-activity relationships of various benzothiazole derivatives, providing insights into the potential for designing novel analogues of this compound.

| Compound/Derivative Class | Substitution Position | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2-Arylbenzothiazoles | C-2 | Aryl groups | Anti-cancer activity | researchgate.net |

| Benzothiazole Hydrazones | C-2 | 2-(4-hydroxy-methoxy benzylidene)-hydrazino | Enhanced anti-tumor potential | tandfonline.com |

| (Benzothiazole-2-yl) acetonitrile derivatives | C-2 | Acetonitrile | JNK3 inhibition | nih.gov |

| 6-Substituted Benzothiazoles | C-6 | -OH, -OCH3, -CH3 | Increased potency | pharmacyjournal.in |

| 6-Substituted Benzothiazoles | C-6 | Nitro or cyano group | Increased antiproliferative activity | mdpi.com |

| 6-Substituted Benzothiazole Hydrazones | C-6 | Electron-donor groups | Enhanced antitumor effect | mdpi.com |

| 6-Substituted Benzothiazoles | C-6 | Ammonium group | Increased antitumor activity | mdpi.com |

Exploration of Biological Activities and Mechanistic Insights of 2 Methyl 1,3 Benzothiazole 6 Carbaldehyde and Its Derivatives

Antimicrobial Activity Studies

Benzothiazole (B30560) derivatives have emerged as a significant class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. medipol.edu.tr Their efficacy often stems from the ability to inhibit essential microbial enzymes that have no counterpart in mammalian cells, making them selective targets.

Antibacterial Mechanisms and Target Identification

The antibacterial action of benzothiazole derivatives is multifaceted, involving the inhibition of several key bacterial enzymes essential for survival. mdpi.comresearchgate.net These compounds have been shown to disrupt vital processes such as DNA replication, cell wall synthesis, and the biosynthesis of essential metabolites. mdpi.comnih.gov

One of the primary mechanisms is the inhibition of type II topoisomerases, such as DNA gyrase. mdpi.comnih.gov By targeting the B subunit of DNA gyrase (GyrB), these compounds interfere with the enzyme's ability to introduce negative supercoils into bacterial DNA, a process crucial for DNA replication and repair. nih.gov Certain derivatives have shown potent inhibition of DNA gyrase with IC₅₀ values in the nanomolar range. nih.gov

Other identified targets include enzymes in critical biosynthetic pathways:

Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the folic acid pathway, which is necessary for the synthesis of nucleotides and certain amino acids. researchgate.netjchr.org

Dihydropteroate Synthase (DHPS): As with DHFR, targeting DHPS blocks the folate pathway, representing a classic antibacterial strategy. mdpi.comnih.gov

Dihydroorotase: This enzyme is involved in pyrimidine (B1678525) biosynthesis. Its inhibition by benzothiazole derivatives cuts off the supply of essential building blocks for DNA and RNA. mdpi.comnih.govjchr.org

Uridine Diphosphate-N-acetyl Enol Pyruvyl Glucosamine Reductase (MurB): This enzyme is critical for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govresearchgate.net Inhibition leads to a compromised cell wall and bacterial lysis. nih.gov

Peptide Deformylase: This enzyme is essential for bacterial protein maturation. nih.govresearchgate.net

The versatility of the benzothiazole scaffold allows for structural modifications that can enhance potency and selectivity against these various bacterial targets. jchr.org

| Derivative Class | Bacterial Target Enzyme/Process | Affected Bacteria (Examples) | Reference |

|---|---|---|---|

| Benzothiazole-acetamide hybrids | DNA Gyrase B | Enterococcus faecalis, Staphylococcus aureus | nih.gov |

| Substituted 2-aminobenzothiazoles | Dihydrofolate Reductase (DHFR) | Escherichia coli, Pseudomonas aeruginosa | nih.govresearchgate.net |

| Benzothiazole-sulfonamide derivatives | Dihydropteroate Synthase (DHPS) | Gram-positive and Gram-negative bacteria | nih.gov |

| Various benzothiazole derivatives | Dihydroorotase | Escherichia coli | mdpi.comnih.gov |

| Thiazolidin-4-one derivatives of benzothiazole | MurB Enzyme (Peptidoglycan Synthesis) | Pseudomonas aeruginosa, Escherichia coli | nih.gov |

Antifungal Mechanisms and Target Identification

Similar to their antibacterial counterparts, antifungal benzothiazole derivatives function by targeting enzymes unique to fungal cells, primarily those involved in maintaining cell membrane integrity. rsc.orgnih.gov The fungal cell membrane's reliance on ergosterol (B1671047), as opposed to cholesterol in mammals, provides a selective target for therapeutic intervention. nih.gov

A key enzyme targeted by many antifungal agents, including benzothiazole derivatives, is lanosterol 14α-demethylase . nih.govrsc.org This enzyme is a critical component of the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth. rsc.org Molecular docking studies have confirmed that benzothiazole-appended bis-triazole derivatives can effectively bind to the active site of 14α-demethylase. rsc.org

Another promising target is N-Myristoyltransferase (NMT) , an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of many essential proteins. rsc.org This process, known as myristoylation, is vital for protein function and localization. Inhibition of NMT disrupts these functions, leading to fungicidal activity. rsc.org Certain benzothiazole derivatives have been identified as highly potent NMT inhibitors, showing broad-spectrum activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Candida glabrata. rsc.org

| Derivative Class | Fungal Target Enzyme | Affected Fungi (Examples) | Reference |

|---|---|---|---|

| Benzothiazole-appended bis-triazoles | Lanosterol 14α-demethylase | Rhizoctonia solani | rsc.org |

| Modified benzothiazole scaffolds | N-Myristoyltransferase (NMT) | Candida albicans, Cryptococcus neoformans | rsc.org |

| C-6 methyl substituted benzothiazoles | General (Cell Growth Inhibition) | Candida albicans, Aspergillus niger | hilarispublisher.comresearchgate.net |

| 2-hydrazinyl-1,3-thiazole derivatives | Ergosterol Biosynthesis Pathway | Candida sp. | nih.gov |

Anticancer Activity Research

The benzothiazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy against a wide range of cancer cell lines. nih.govnih.gov Their mechanisms of action are diverse, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes and receptors that drive cancer cell proliferation and survival. nih.govnih.gov

Modulation of Apoptotic Pathways

A primary strategy by which benzothiazole derivatives exert their antitumor effects is by inducing apoptosis, particularly through the mitochondria-mediated intrinsic pathway. nih.govnih.govresearchgate.net This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govresearchgate.net

Studies have shown that certain benzothiazole derivatives can shift the balance in favor of apoptosis by:

Downregulating anti-apoptotic proteins: They decrease the expression of proteins like Bcl-2. nih.gov

Upregulating pro-apoptotic proteins: They increase the expression of proteins like Bax. nih.gov

This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. nih.govresearchgate.net Cytochrome c then activates a cascade of cysteine proteases known as caspases, particularly caspase-9 (initiator) and caspase-3 (executioner), which dismantle the cell and execute the apoptotic program. nih.gov The activation of caspase-3 and -9, but not caspase-8 (associated with the extrinsic pathway), confirms the involvement of the mitochondrial pathway. nih.gov Furthermore, some derivatives have been found to induce the generation of reactive oxygen species (ROS), which can trigger mitochondrial stress and initiate this apoptotic cascade. researchgate.net

Enzyme and Receptor Inhibition Mechanisms (e.g., EGFR, uPA)

In addition to inducing apoptosis, benzothiazole derivatives can directly inhibit the function of enzymes and receptors that are overexpressed or hyperactivated in cancer cells, thereby blocking the signaling pathways that promote tumor growth. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a fundamental role in signal transduction pathways controlling cell proliferation and survival. nih.gov Its overexpression is common in various cancers, including non-small cell lung, colon, and breast cancer. nih.gov Benzothiazole derivatives have been designed as potent EGFR tyrosine kinase inhibitors. researchgate.netnih.gov The benzothiazole ring is considered isosteric with the adenine (B156593) portion of ATP, allowing these compounds to act as ATP-competitive inhibitors, binding to the kinase domain and blocking its signaling function. nih.gov Several derivatives have demonstrated potent inhibitory activity against EGFR, with IC₅₀ values in the nanomolar range, comparable or superior to established drugs like erlotinib. nih.govrsc.orgnih.gov

Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease that is heavily involved in tumor invasion and metastasis. researchgate.net Inhibition of uPA is a promising anti-cancer strategy. Benzothiazole-based inhibitors have been developed to target the S1 pocket of the uPA active site. researchgate.net By using the less basic 2-aminobenzothiazole (B30445) group to bind this pocket, researchers aim to create inhibitors with potentially better pharmacological properties than traditional amidine- or guanidine-based inhibitors. researchgate.net

| Derivative Class | Target Enzyme/Receptor | Cancer Cell Line (Examples) | Inhibitory Potency (Example) | Reference |

|---|---|---|---|---|

| Pyrimido[2,1-b]benzothiazoles | EGFR Tyrosine Kinase | NCI-H522 (Lung), HT29 (Colon) | GI₅₀ = 22.3 nM (NCI-H522) | nih.gov |

| Benzothiazole-hydrazones | EGFR Tyrosine Kinase | MCF-7 (Breast), HepG2 (Liver) | IC₅₀ = 24.58 nM | researchgate.net |

| Benzothiazole-1,2,3-triazole hybrids | EGFR Tyrosine Kinase | - | IC₅₀ = 0.69 µM | rsc.org |

| 2-Aminobenzothiazole derivatives | Urokinase-type Plasminogen Activator (uPA) | - | Kᵢ = 656 µM | researchgate.net |

Anti-inflammatory Activity Mechanisms

Benzothiazole and its derivatives are recognized for possessing significant anti-inflammatory properties. nih.govhumanjournals.comsphinxsai.com The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. researchgate.netrjeid.com

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. rjeid.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Research has shown that various 2-aminobenzothiazole derivatives can effectively inhibit COX-1 and COX-2. rjeid.com Molecular docking studies have further elucidated these interactions, showing favorable binding of the compounds within the active sites of the COX receptors. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, have confirmed the efficacy of these compounds. nih.govsphinxsai.com Several benzothiazole derivatives have demonstrated a potent reduction in edema, with inhibitory effects comparable to or exceeding those of conventional drugs like diclofenac (B195802) and celecoxib. nih.govsphinxsai.com The anti-inflammatory effect is often linked to the nature and position of substituents on the benzothiazole ring; for instance, electron-withdrawing groups like chloro (-Cl) or methoxy (B1213986) (-OCH₃) at specific positions can enhance activity. sphinxsai.com

Antitubercular Activity and Inhibition of Specific Protein Targets (e.g., DprE1)

No specific studies were identified that investigated the antitubercular activity of derivatives of 2-Methyl-1,3-benzothiazole-6-carbaldehyde or their potential to inhibit key mycobacterial enzymes such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Antiviral and Antioxidant Activity Investigations

There is a lack of specific research detailing the antiviral and antioxidant properties of compounds directly synthesized from this compound.

Other Pharmacological Research Directions (e.g., Antidiabetic, Anticonvulsant, Analgesic Mechanisms)

Similarly, investigations into the antidiabetic, anticonvulsant, and analgesic mechanisms of action for derivatives of this compound have not been reported in the available scientific literature.

Applications in Materials Science and Catalysis

Integration into Advanced Functional Materials

The inherent properties of the benzothiazole (B30560) ring system, such as fluorescence and charge-carrying capabilities, make it a prime candidate for incorporation into advanced functional materials. Derivatives of this core structure are explored for their roles in organic electronics and light-emitting applications.

The field of organic electronics leverages conjugated molecules for applications in transistors, solar cells, and sensors. Benzothiazole derivatives are recognized as valuable components in the synthesis of organic semiconductors. banglajol.info The tunable electronic properties of the benzothiazole core make these compounds attractive for use in optoelectronics and sensing technologies. banglajol.info While direct studies on the semiconductor properties of 2-Methyl-1,3-benzothiazole-6-carbaldehyde are not extensively detailed, the broader class of benzothiazole-containing materials has shown promise. For instance, polymer semiconductors incorporating the related 2,1,3-benzothiadiazole unit have been designed to exhibit narrow bandgaps and ambipolar transport characteristics, which are crucial for organic thin-film transistors. nih.gov The presence of the electron-withdrawing carbaldehyde group and the electron-donating methyl group on the this compound framework allows for the tuning of its frontier molecular orbital energy levels (HOMO/LUMO), a key aspect in the design of semiconductor materials. ucl.ac.uk This substitution pattern can influence the intramolecular charge transfer characteristics, which are fundamental to the performance of organic semiconductors.

Benzothiazole derivatives are widely utilized as fluorescence materials and are components in electroluminescent devices. mdpi.com Their rigid structure and conjugated π-system often lead to strong fluorescence with high quantum yields. mdpi.com The photoluminescent properties are key to their use in applications like organic light-emitting diodes (OLEDs). For example, crystals of related benzothiazole compounds, such as 2-aminobenzothiazolium 4-fluorobenzoate, have been shown to exhibit blue emission, indicating their potential for optoelectronic applications. banglajol.info The this compound molecule can serve as a precursor for larger, more complex fluorescent dyes or as a component in emissive polymers. The aldehyde functional group provides a convenient handle for synthetic modification, allowing it to be integrated into larger molecular systems designed for specific light-emitting properties.

Ligand Design for Coordination Chemistry and Catalysis

The benzothiazole moiety is a well-established ligand scaffold in coordination chemistry. biointerfaceresearch.com The nitrogen and sulfur atoms in the thiazole (B1198619) ring can coordinate with various metal ions, leading to the formation of stable metal complexes. nih.gov These complexes have applications in catalysis, facilitating reactions such as Suzuki-Miyaura cross-coupling, epoxidation, and intramolecular cyclization. nih.gov

The structure of this compound is particularly suited for creating more complex ligands. The aldehyde group at the 6-position can be readily converted into an imine (Schiff base) through condensation with a primary amine. This reaction extends the conjugated system and introduces additional coordination sites, allowing for the synthesis of polydentate ligands. These Schiff base ligands derived from benzothiazole aldehydes can then be used to form complexes with transition metals like cobalt (III) and ruthenium (III). biointerfaceresearch.com The resulting metal complexes can exhibit catalytic activity or be explored for their unique electronic and photophysical properties. For example, palladium-catalyzed reactions are often employed for the synthesis of various substituted benzothiazoles themselves, highlighting the interplay between benzothiazole chemistry and catalysis. acs.org

Role as Synthetic Intermediates in Advanced Chemical Production

Due to its functional groups, this compound serves as a valuable synthetic intermediate for the construction of more complex molecules and materials. banglajol.infomdpi.com The benzothiazole core is a key building block in medicinal chemistry and materials science, and the ability to perform further chemical transformations is crucial. mdpi.com

The carbaldehyde group is one of the most versatile functional groups in organic synthesis. It can participate in a wide range of reactions, including:

Condensation reactions: As mentioned, it can react with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel or aldol-type reactions. mdpi.com

Oxidation: The aldehyde can be oxidized to a carboxylic acid (2-Methyl-1,3-benzothiazole-6-carboxylic acid), providing another key intermediate for creating amides, esters, or polymers. nih.gov

Reduction: It can be reduced to an alcohol, offering a different point of attachment or functionalization.

Wittig and related reactions: These allow for the formation of carbon-carbon double bonds, enabling the extension of the conjugated system to create dyes or nonlinear optical materials.

This chemical reactivity allows this compound to be a starting point for a diverse array of target molecules with applications ranging from pharmaceuticals to advanced functional materials. researchgate.net For instance, substituted benzothiazoles are synthesized via palladium-catalyzed Mizoroki–Heck reactions, demonstrating a pathway where a simpler benzothiazole is elaborated into a more complex functional molecule. mdpi.com

Future Research Directions and Unexplored Avenues

Synergistic Approaches in Synthetic and Computational Chemistry for Novel Compound Discovery

The future of drug discovery and materials science lies in the seamless integration of synthetic chemistry with computational modeling. For 2-Methyl-1,3-benzothiazole-6-carbaldehyde, this synergy can accelerate the discovery of new compounds with high efficacy and specificity.

Future research should focus on using the this compound core to generate virtual libraries of novel derivatives. Computational tools, particularly Density Functional Theory (DFT), can be employed to predict the physicochemical and electronic properties of these virtual compounds. mdpi.comnih.govresearchgate.net DFT calculations can elucidate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap between them, and molecular electrostatic potential. mdpi.comresearchgate.net This information is critical for predicting the reactivity, stability, and potential for charge transfer within the molecules, which are key determinants of both biological activity and material properties. mdpi.comnih.gov

By computationally screening these virtual libraries, researchers can identify lead candidates with desirable electronic and structural features before committing to synthetic work. For instance, theoretical investigations can predict how different substituents on the benzothiazole (B30560) ring will modulate optical and electronic properties, guiding the synthesis of compounds for applications in organic electronics. researchgate.net This integrated approach saves significant time and resources, allowing for a more targeted and efficient discovery pipeline. Subsequent synthesis of the most promising candidates, followed by experimental validation of their properties, will complete the discovery cycle.

Expanding the Scope of Biological Target Engagement and Mechanistic Elucidation

The benzothiazole scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. tandfonline.comnih.govtandfonline.commdpi.com Derivatives have been shown to inhibit crucial enzymes such as DNA gyrase, carbonic anhydrase, and monoamine oxidase, highlighting the therapeutic potential of this heterocyclic system. tandfonline.comresearchgate.netacs.orgnih.gov

Future research should leverage this compound as a starting point to create diverse libraries of new chemical entities. The aldehyde functional group is a key handle for derivatization, enabling the synthesis of a wide range of compounds, including Schiff bases, hydrazones, and other heterocyclic systems through condensation reactions. uokerbala.edu.iq These new derivatives can then be screened against a broad spectrum of biological targets to uncover novel therapeutic applications.

A primary focus should be on identifying the specific molecular targets of these new compounds. For derivatives showing potent anticancer activity, for example, research should aim to identify the specific kinases, polymerases, or other proteins they interact with. nih.govresearchgate.net Understanding the mechanism of action at a molecular level is crucial for optimizing lead compounds and developing safer, more effective drugs. This involves not only identifying the primary target but also elucidating the downstream signaling pathways affected by the compound. Such detailed mechanistic studies will be essential for translating promising hits into clinical candidates.

Development of Novel Materials with Tailored Electronic and Optical Properties

Benzothiazole derivatives are recognized for their unique photophysical properties, making them valuable components in the development of advanced materials. mdpi.com They are known to form rigid, planar structures with π-electron conjugated systems, which often results in strong fluorescence, making them suitable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netniscpr.res.in

A significant avenue for future research is the use of this compound as a fundamental building block for novel organic materials with tailored optoelectronic properties. The carbaldehyde group serves as a versatile anchor point for extending the π-conjugated system through reactions like Knoevenagel or Wittig condensations. By strategically introducing various electron-donating or electron-accepting moieties, it is possible to fine-tune the electronic structure of the resulting materials. nih.gov This allows for precise control over their absorption and emission wavelengths, as well as their charge transport characteristics. nih.govmdpi.com

Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of these new materials, guiding their rational design. mdpi.com The goal is to develop materials with specific characteristics, such as high quantum yields for OLEDs, large Stokes shifts for fluorescent probes, or specific charge mobility for organic semiconductors. nih.gov The investigation into these tailored materials could lead to breakthroughs in display technologies, biological imaging, and flexible electronics.

Sustainable and Scalable Synthetic Methodologies for Industrial Application

For any promising compound to move from the laboratory to commercial application, the development of sustainable and scalable synthetic methods is paramount. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and low yields. bohrium.comresearchgate.net Green chemistry principles offer a pathway to more environmentally friendly and economically viable production.

Future research must focus on developing green synthetic routes for this compound and its derivatives. This includes exploring catalyst-free reactions, which simplify purification and reduce waste. bohrium.com The use of sustainable solvents like water or ethanol (B145695), or even solvent-free conditions assisted by techniques like ultrasound irradiation, can significantly reduce the environmental impact of the synthesis. nih.govtandfonline.com

Moreover, the development of heterogeneous and recyclable catalysts, such as sulfated tungstate (B81510) or tin pyrophosphate, is a key area of investigation. nih.govtandfonline.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more cost-effective and suitable for industrial scale-up. nih.govnih.gov By focusing on methods that offer high yields, short reaction times, and high atom economy, researchers can pave the way for the large-scale production of these valuable benzothiazole compounds for their various applications in medicine and materials science. bohrium.commdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-1,3-benzothiazole-6-carbaldehyde, and how can reaction conditions be optimized?